1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERVFPBOJWYPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211122-33-6 | |
| Record name | 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS No. 1211122-33-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, and other relevant biological activities.
Chemical Structure and Properties
The compound features a unique imidazole ring structure, which is known for its diverse biological activities. The presence of an amino group and a methyl substituent contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various imidazole derivatives, including this compound.
Case Studies
- In Vitro Studies : A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.01 to 0.05 mg/mL, indicating significant antibacterial activity compared to standard antibiotics .
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis. This mechanism is consistent with other imidazole derivatives that exhibit similar properties .
Antifungal Activity
The antifungal properties of this compound have also been investigated.
Research Findings
- Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger. Results showed MIC values ranging from 0.005 to 0.02 mg/mL, demonstrating effective antifungal activity .
- Comparative Efficacy : In comparative studies with other antifungal agents, this compound exhibited superior activity against resistant strains of fungi, suggesting its potential for therapeutic applications in treating fungal infections .
Cytotoxicity and Safety Profile
Assessments of cytotoxicity revealed that while the compound is effective against bacteria and fungi, it exhibits low toxicity towards human cell lines at therapeutic concentrations. This safety profile is crucial for its potential development as a therapeutic agent .
Summary of Biological Activities
The following table summarizes the biological activities and findings related to this compound:
| Activity Type | Tested Organisms | MIC (mg/mL) | Notes |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 0.01 - 0.05 | Disrupts cell wall synthesis |
| Antifungal | C. albicans, A. niger | 0.005 - 0.02 | Effective against resistant strains |
| Cytotoxicity | Human cell lines | >100 | Low toxicity at therapeutic doses |
Scientific Research Applications
1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has demonstrated potential biological activities, including antibacterial and antifungal properties.
Antibacterial Activity
In vitro studies have shown that the compound is effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 0.01 to 0.05 mg/mL, indicating significant antibacterial activity compared to standard antibiotics. The compound disrupts bacterial cell wall synthesis, leading to cell lysis, a mechanism consistent with other imidazole derivatives.
Antifungal Activity
The compound has also been tested against Candida albicans and Aspergillus niger, with MIC values ranging from 0.005 to 0.02 mg/mL, demonstrating effective antifungal activity. In comparative studies, this compound exhibited superior activity against resistant strains of fungi compared to other antifungal agents, suggesting its potential for therapeutic applications in treating fungal infections.
Cytotoxicity and Safety Profile
Assessments of cytotoxicity revealed that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations while remaining effective against bacteria and fungi. This safety profile supports its potential development as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Tested Organisms | MIC (mg/mL) | Notes |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 0.01 - 0.05 | Disrupts cell wall synthesis |
| Antifungal | C. albicans, A. niger | 0.005 - 0.02 | Effective against resistant strains |
| Cytotoxicity | Human cell lines | >100 | Low toxicity at therapeutic doses |
Retrosynthesis Analysis
Research and Development
Chemical Reactions Analysis
1.2. Derivatization Reactions
Reactivity with Electrophiles
The 3-aminophenyl group exhibits strong nucleophilicity, enabling reactions with:
-
Isocyanates/Isothiocyanates : Forms ureas or thioureas via nucleophilic addition .
-
Carbonyl Compounds : Condenses with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild acidic conditions .
Example Reaction :
Ring-Opening and Rearrangement
Under harsh conditions, the imidazol-2-one ring undergoes transformations:
-
Acid-Mediated Rearrangement : Treatment with concentrated HCl induces ring contraction to form 4-(2-aminophenyl)-1,3-dihydroimidazol-2-ones .
-
Oxidative Ring Expansion : Reaction with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) forms fused benzimidazole derivatives .
Mechanistic Pathway :
Biological Interactions
The compound’s bioactivity stems from its interaction with biological targets:
-
NLRP3 Inflammasome Inhibition : Derivatives reduce pyroptosis (39% inhibition at 10 µM) and IL-1β release in macrophages .
-
Antimicrobial Activity : Urea derivatives show moderate activity against S. aureus (MIC = 32 µg/mL) .
Stability and Degradation
Comparison with Similar Compounds
Structural Features :
- Substituents: 5-Methyl group: Introduces steric bulk and lipophilicity. 3-Aminophenyl group: The amino moiety at the meta position enables hydrogen bonding and may influence electronic properties.
- Cyclization of substituted anilines with triphosgene (BTC), as seen in benzo[d]imidazol-2(3H)-one derivatives .
- Condensation reactions involving aldehydes and diamines, common in imidazole-triazole hybrid synthesis .
Comparison with Similar Compounds
The structural and functional variations among imidazolone derivatives significantly impact their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazolone Derivatives
* Note: Molecular formula inferred from structural analysis; discrepancies exist in literature (e.g., C₁₀H₁₃N₅ in likely erroneous).
Key Comparison Points:
A. Substituent Effects
- Amino vs. Chloro: The 3-aminophenyl group (target compound) enhances polarity and H-bonding capacity compared to the 4-chlorophenyl analog (), which is more lipophilic and electron-withdrawing.
Notes
Data Discrepancies : Molecular formula inconsistencies (e.g., C₁₀H₁₃N₅ in vs. inferred C₁₀H₁₂N₃O) highlight the need for verification via authoritative databases or experimental characterization.
Biological Potential: The amino group’s role in NADPH oxidase activation (as seen in indole analogs ) suggests possible chemopreventive or antioxidant applications for the target compound, warranting further study.
Preparation Methods
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
One of the most efficient and modern methods for synthesizing imidazolidin-2-ones involves the intramolecular hydroamidation of propargylic ureas under mild, metal-free conditions. This approach has been demonstrated to afford imidazolidin-2-ones in excellent yields with high chemo- and regioselectivity.
Catalysts and Conditions: Strong organic bases such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) and BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been shown to catalyze the cyclization efficiently at room temperature in acetonitrile solvent. BEMP, in particular, provides quantitative yields in as little as 30 minutes with catalyst loadings as low as 1 mol%.
Reaction Scope: The method tolerates a variety of substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, suggesting that a 3-aminophenyl substituent (as in the target compound) would be compatible.
Mechanism: The reaction proceeds via base-mediated isomerization to an allenamide intermediate, followed by intramolecular nucleophilic attack to form the five-membered imidazolidin-2-one ring.
Table 1. Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
| Entry | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TBD (10) | MeCN | 100 | 24 | 99 |
| 3 | TBD (10) | MeCN | RT (22-23) | 24 | 99 |
| 8 | BEMP (10) | MeCN | RT | 0.5 | 99 |
| 10 | BEMP (1) | MeCN | RT | 7 | 93 |
Note: RT = room temperature; MeCN = acetonitrile.
Detailed Preparation Method for 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Based on the above methodologies, a plausible and efficient synthetic route to this compound involves:
Step 1: Synthesis of a Propargylic Urea Intermediate
- Starting from 3-aminophenyl derivatives, the corresponding propargylic urea can be prepared by reaction with an isocyanate or carbamoyl chloride derivative to introduce the urea functionality.
Step 2: Base-Catalyzed Intramolecular Cyclization
Using BEMP or TBD as a catalyst in acetonitrile at room temperature, the propargylic urea undergoes intramolecular hydroamidation to form the imidazolidin-2-one ring.
The methyl group at the 5-position can be introduced either by starting with a methyl-substituted precursor or by methylation after ring closure.
Step 3: Purification and Characterization
The product is purified by standard techniques such as recrystallization or chromatography.
Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-aminophenyl propargylic urea derivative |
| Catalyst | BEMP (1-10 mol%) or TBD (10 mol%) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room temperature (22–25 °C) |
| Reaction Time | 0.5 to 24 hours depending on catalyst loading |
| Yield | Up to 99% |
| Purification Methods | Filtration, washing, recrystallization, chromatography |
| Characterization Techniques | NMR (1H, 13C), LC-MS, IR |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | Ethanol | HCl (gaseous) | 65–70 | |
| Microwave-assisted | DMF | PTSA | 85–90 |
How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths/angles and hydrogen bonding patterns. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- NMR spectroscopy : H NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and C NMR (e.g., carbonyl at ~170 ppm) confirm substituent positions .
- FTIR : Peaks at ~3200 cm (N-H stretch) and ~1650 cm (C=O) validate functional groups .
What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies show:
- pH sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the imidazolone ring.
- Thermal stability : Stable up to 150°C (TGA data), but prolonged heating above 100°C in solution causes decomposition .
Recommendation : Store at 4°C in inert atmospheres (argon/nitrogen) to prevent oxidation.
Advanced Research Questions
How can computational modeling (e.g., DFT, molecular docking) predict reactivity or biological activity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aminophenyl group’s electron-donating effects enhance reactivity at the imidazolone carbonyl .
- Molecular docking : Screens binding affinity to targets like enzymes (e.g., IDO1 inhibitors). The compound’s planar structure may fit into hydrophobic pockets, as seen in analogous imidazole derivatives .
Q. Table 2: Docking Scores for Analogous Compounds
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| IDO1 (Indoleamine 2,3-dioxygenase) | -8.2 ± 0.3 | |
| CYP450 3A4 | -6.5 ± 0.5 |
How do structural modifications (e.g., substituent changes) affect biological activity in antimicrobial assays?
Substituents on the phenyl ring (e.g., halogens, methyl groups) modulate lipophilicity and membrane penetration. For example:
- 3-Aminophenyl vs. 4-fluorophenyl : The amine group enhances solubility but reduces MIC values against S. aureus (MIC = 32 µg/mL vs. 64 µg/mL for fluoro-substituted analogs) .
- Methyl group at position 5 : Increases steric hindrance, reducing off-target interactions in eukaryotic cells .
How can contradictory data on synthesis yields or bioactivity be resolved methodologically?
Contradictions arise from:
- Purity of intermediates : HPLC monitoring (≥95% purity) minimizes variability .
- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC assays) to compare bioactivity across studies .
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystal structures .
What mechanistic insights explain the compound’s role in catalytic or enzymatic processes?
The imidazolone ring acts as a hydrogen-bond acceptor, facilitating interactions with catalytic residues. For example:
- In oxidation reactions , the carbonyl oxygen coordinates to metal centers (e.g., Cu in laccase mimics) .
- In enzyme inhibition , the aminophenyl group mimics transition-state analogs, blocking substrate binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
